[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanol
Description
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol (CAS: 321432-48-8) is a pyridine-derived methanol compound with a molecular formula of C₁₄H₁₁ClF₃NO₂ and a molecular weight of 317.70 g/mol . Its structure features:
- A 3-chloro-5-(trifluoromethyl)pyridinyl ring: The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance the compound's stability and reactivity.
- A methanol (-CH₂OH) functional group: This polar moiety facilitates hydrogen bonding and derivatization for downstream applications.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO2/c1-21-10-4-2-8(3-5-10)13(20)12-11(15)6-9(7-19-12)14(16,17)18/h2-7,13,20H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAKEQGHGCPMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-methoxybenzaldehyde in the presence of a reducing agent to form the desired methanol derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, often in the presence of a base or under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Methanol Derivatives
(a) (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (CAS: 1113049-91-4)
- Molecular Formula: C₇H₅ClF₃NO
- Key Differences: Chlorine and trifluoromethyl groups are at positions 6 and 5 (vs. 3 and 5 in the target compound).
(b) (4-Chloro-5-fluoropyridin-2-yl)methanol (CAS: 113209-90-8)
- Molecular Formula: C₆H₅ClFNO
- Key Differences : Substituted with 4-chloro-5-fluoro on the pyridine ring. The absence of a trifluoromethyl group reduces lipophilicity, while fluorine enhances metabolic stability .
(c) [3-Chloro-4-(trifluoromethoxy)phenyl]methanol (CAS: 56456-48-5)
Functional Group Variants
(a) 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide
- Molecular Formula : C₁₅H₁₂ClF₃N₂O₂
- Key Differences: The methanol group is replaced with acetamide (-NHCOCH₃).
(b) 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile (CAS: 338407-10-6)
- Molecular Formula : C₁₅H₁₀ClF₃N₂O
- Key Differences: The methanol is replaced with nitrile (-CN), increasing electrophilicity and enabling participation in click chemistry or cycloaddition reactions .
Agrochemical Derivatives
(a) Haloxyfop-methyl (CAS: 69806-40-2)
- Molecular Formula: C₁₆H₁₃ClF₃NO₄
- Key Differences: The pyridinyl group is linked via an ether bond to a phenoxypropanoate ester. This structure is optimized for herbicidal activity, inhibiting acetyl-CoA carboxylase in grasses .
(b) Fluazifop-butyl
- Molecular Formula : C₂₀H₁₀Cl₂F₅N₃O₃
- Key Differences: Contains a butyl ester instead of methanol. The ester group enhances membrane permeability, critical for systemic herbicide action .
Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The -CF₃ and -Cl groups in the target compound enhance resistance to oxidative degradation, a feature shared with herbicides like haloxyfop .
- Methoxy Group : The 4-methoxyphenyl moiety improves solubility in polar solvents, contrasting with lipophilic agrochemical derivatives like fluazifop .
Data Tables
Table 1: Structural Comparison of Pyridine Methanol Derivatives
| Compound Name | CAS | Molecular Formula | Substituent Positions | Functional Group | Key Application |
|---|---|---|---|---|---|
| Target Compound | 321432-48-8 | C₁₄H₁₁ClF₃NO₂ | 3-Cl, 5-CF₃, 4-OCH₃ | Methanol | Intermediate |
| (6-Cl-5-CF₃-pyridin-3-yl)methanol | 1113049-91-4 | C₇H₅ClF₃NO | 6-Cl, 5-CF₃ | Methanol | Synthetic intermediate |
| Haloxyfop-methyl | 69806-40-2 | C₁₆H₁₃ClF₃NO₄ | 3-Cl, 5-CF₃ (ether) | Ester | Herbicide |
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 317.70 | 2.8 | 1 | 5 |
| Haloxyfop-methyl | 383.73 | 4.1 | 0 | 6 |
| 2-[3-Cl-5-CF₃-pyridinyl]acetonitrile | 337.71 | 3.5 | 0 | 5 |
Biological Activity
The compound 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol, with the molecular formula C14H11ClF3NO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.
- Molecular Formula : C14H11ClF3NO
- Molecular Weight : 323.10 g/mol
- CAS Number : 87170-48-7
- Solubility : Moderately soluble in organic solvents, with varying solubility reported in different studies.
Antibacterial Activity
The presence of trifluoromethyl groups has been shown to enhance the antibacterial properties of various compounds. In a study evaluating similar derivatives, compounds with trifluoromethyl substitutions exhibited significant antibacterial activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active derivatives .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 8 | 4.88 | Bacillus mycoides |
| Compound 7 | 22.4 | E. coli |
| Compound 9 | 12.4 | C. albicans |
Anticancer Activity
The anticancer potential of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol has been investigated against several human cancer cell lines. Research indicates that this compound can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics like Doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 17.8 | - |
| HePG2 | 12.4 | - |
Notably, the down-regulation of critical genes such as EGFR, KRAS, and TP53 was observed in treated cells, indicating a potential mechanism of action involving the modulation of signaling pathways associated with cancer progression .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Case Studies and Research Findings
- Study on Trifluoromethyl Derivatives : A series of urea derivatives were synthesized, revealing that the addition of trifluoromethyl groups significantly enhanced antibacterial and anticancer activities compared to their non-trifluoromethyl counterparts .
- Gene Expression Analysis : In a study involving cancer cell lines, the treatment with 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol resulted in altered expression levels of genes involved in apoptosis and cell cycle regulation, suggesting that this compound may induce apoptosis through multiple pathways .
Q & A
What are the established synthetic routes for 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol?
Basic
The compound is synthesized via nucleophilic substitution involving halogenated pyridine derivatives. A two-step method may include:
Reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with 4-methoxyphenyl methanol under basic conditions (e.g., NaOH) using phase-transfer catalysts .
Purification via recrystallization or column chromatography. Key parameters include anhydrous conditions and controlled temperature gradients during exothermic steps .
What spectroscopic techniques confirm the compound's structure?
Basic
Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) resolves aromatic protons, trifluoromethyl groups, and methoxy substituents. HRMS validates molecular weight, while X-ray crystallography (as used for related pyridines) determines stereochemistry .
How does the -CF₃ group influence reactivity in nucleophilic aromatic substitution?
Advanced
The electron-withdrawing -CF₃ group activates the pyridine ring at positions 2 and 4. Kinetic studies (e.g., Hammett plots) and isotopic labeling (¹⁸O tracking) map reaction pathways. Competitive experiments with deuterated solvents quantify activation effects .
How to resolve contradictions in optimal catalyst systems?
Advanced
Use Design of Experiments (DoE) to vary catalysts (phase-transfer vs. transition metal), solvents (DMF vs. THF), and base strength. Response Surface Methodology (RSM) models variable interactions, while in situ FTIR monitors intermediates .
What computational models predict metabolic stability?
Advanced
Density Functional Theory (DFT) calculates bond dissociation energies for metabolic sites (e.g., O-demethylation). Molecular dynamics simulations with cytochrome P450 isoforms (CYP3A4) model enzyme interactions. ADMET predictors evaluate logP and plasma binding .
How to control regioselectivity during pyridine derivatization?
Advanced
Steric (chloro substituents) and electronic (-CF₃) effects guide regioselectivity. Regiospecific protecting groups (e.g., silyl ethers) combined with LC-MS product analysis validate selectivity patterns .
What crystallization conditions yield phase-pure material?
Advanced
Slow vapor diffusion (dichloromethane/hexane at 4°C) produces single crystals. High-throughput polymorph screening (96 solvents) identifies stable forms. DSC confirms phase transitions .
How does logD affect performance in cell-based assays?
Advanced
Shake-flask logD (octanol/buffer) correlates with membrane permeability. Pro-drug approaches (e.g., esterification) optimize bioavailability, validated via Parallel Artificial Membrane Permeability Assay (PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
